
4-(4-Aminophenyl)butyric acid
Overview
Description
4-(4-Aminophenyl)butyric acid (4-APB; CAS 15118-60-2) is an aromatic carboxylic acid with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Structurally, it consists of a para-aminophenyl group attached to a four-carbon butyric acid chain. This compound is synthesized through multi-step organic reactions, such as the reduction of 4-(4-acetaminophenyl)-4-ketobutyric acid followed by hydrolysis .
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
Reaction Mechanism and Substrate Selection
The reduction of nitroaromatic compounds to aromatic amines is a cornerstone in synthesizing 4-(4-aminophenyl)butyric acid. The precursor 4-(4-nitrophenyl)butyric acid undergoes catalytic hydrogenation to yield the target amine. This method leverages palladium-based catalysts in protic solvents, following protocols detailed in patent literature .
The reaction proceeds via a three-step mechanism:
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Chemisorption of hydrogen and nitro substrate on the catalyst surface.
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Intermediate formation of nitroso and hydroxylamine derivatives.
Optimized Reaction Conditions
Key parameters from patent EP0117260A1 include :
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Catalyst : 5–10% palladium on carbon (Pd/C) or palladium black.
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Solvent system : Methanol/water (4:1 v/v) or ethanol/tetrahydrofuran.
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Temperature : 10–30°C under 1–3 atm H₂.
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Reaction time : 4–6 hours.
Table 1: Catalytic Hydrogenation Performance Metrics
Precursor | Catalyst Loading (%) | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
4-(4-Nitrophenyl)butyric acid | 5% Pd/C | 78–85 | ≥95 | |
4-Nitrobenzenebutanoic acid | 10% Pd black | 82–88 | ≥97 |
The choice of solvent significantly impacts reaction efficiency. Methanol ensures higher catalyst activity, while water minimizes side reactions like over-reduction . Post-reduction, the product is isolated via acid-base extraction, with the amine precipitated at pH 4–5 .
Degradation of Chlorambucil and Related Alkylating Agents
Hydrolytic Pathway
This compound is a documented degradation product of Chlorambucil , a chemotherapeutic alkylating agent . Hydrolysis of Chlorambucil’s nitrogen mustard group (-N(CH₂CH₂Cl)₂) under alkaline conditions releases the aminophenylbutyric acid moiety.
Reaction Scheme:
Process Optimization
While explicit degradation protocols are scarce in literature, analogous hydrolysis studies suggest :
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Solvent : Phosphate buffer (pH 7.4) or aqueous ethanol.
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Temperature : 37–50°C.
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Reaction time : 24–48 hours.
Purification involves liquid-liquid extraction (ethyl acetate/water) followed by recrystallization from methanol .
Alternative Synthetic Routes
Grignard Alkylation
Aryl Grignard reagents (e.g., 4-aminophenylmagnesium bromide) reacting with γ-butyrolactone derivatives offer another potential route. However, functional group compatibility (e.g., amine protection) requires careful optimization.
Industrial-Scale Production Considerations
Cost Analysis
Current pricing data indicates significant variability :
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Sigma-Aldrich : $34.32/g (1 g scale).
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Biosynth Carbosynth : $50/g (5 g scale).
Large-scale synthesis (25 g+) reduces costs to ~$15/g, highlighting economies of scale .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Nitro-4-(4-aminophenyl)butanoic acid.
Reduction: 4-(4-Aminophenyl)butanol.
Substitution: Halogenated derivatives of 4-(4-aminophenyl)butanoic acid.
Scientific Research Applications
Pharmaceutical Development
4-(4-Aminophenyl)butyric acid is primarily utilized as a key intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. It enhances drug efficacy and specificity due to its ability to act on various biological pathways.
Key Insights:
- Chlorambucil Synthesis : 4-APB is a degradation product of Chlorambucil, an alkylating agent used in chemotherapy for chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Its role as an intermediate in the synthesis of Chlorambucil highlights its importance in cancer treatment .
- Monoamine Oxidase Inhibition : Research indicates that 4-APB may inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism, suggesting potential applications in treating mood disorders .
Peptide Synthesis
The compound is extensively used in peptide synthesis, which is crucial for developing peptide-based drugs. Its structural properties facilitate the formation of peptide bonds, leading to more effective therapeutic agents with improved bioavailability.
Case Study:
- A study demonstrated that derivatives of 4-APB could enhance the absorption of recombinant human growth hormone (rhGH) when administered orally. This suggests that 4-APB derivatives can be significant in developing oral delivery systems for peptides .
Bioconjugation
In bioconjugation processes, this compound serves as a linker to attach drugs to antibodies, improving targeted delivery systems for cancer therapies.
Applications:
- The ability to modify 4-APB allows for the development of conjugates that can selectively target cancer cells while minimizing effects on healthy tissues, enhancing therapeutic outcomes .
Material Science
In material science, this compound is used to create functionalized polymers that can be employed in drug delivery systems.
Benefits:
- These polymers can improve the release profiles of active compounds, leading to better therapeutic efficacy and reduced side effects .
Chemical Biology Research
The compound plays a crucial role in chemical biology studies by facilitating the exploration of protein interactions and cellular processes.
Significance:
- Understanding these interactions is vital for elucidating disease mechanisms and developing new therapeutic strategies .
Data Table: Applications Overview
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Pharmaceutical Development | Intermediate for Chlorambucil; potential MAO inhibitor | Used in treatments for leukemia and mood disorders |
Peptide Synthesis | Facilitates peptide bond formation | Enhances oral delivery of rhGH |
Bioconjugation | Links drugs to antibodies for targeted therapy | Improves specificity and reduces off-target effects |
Material Science | Creates functionalized polymers for drug delivery | Enhances release profiles of active compounds |
Chemical Biology | Explores protein interactions and cellular processes | Crucial for understanding disease mechanisms |
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)butyric acid involves its interaction with specific molecular targets and pathways. It acts as a chemical chaperone, helping to ameliorate unfolded proteins and suppress their aggregation. This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, it exhibits inhibitory activity against histone deacetylases, which play a role in gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-APB but exhibit distinct properties and applications.
Positional and Functional Isomers
(a) 4-(4-Aminophenoxy)butyric Acid
- CAS: Not specified | Formula: C₁₀H₁₃NO₃ | MW: 195.09 g/mol
- Structure: Contains a phenoxy (-O-) linker instead of a direct phenyl-butanoic acid bond.
- Applications : Intermediate in convergent synthesis routes; achieved 73% yield in synthesis .
- Key Differences : The oxygen atom alters electronic properties, affecting solubility and reactivity compared to 4-APB.
(b) 4-(3-Aminophenyl)butanoic Acid Hydrochloride
- CAS: 1329613-52-6 | Formula: C₁₀H₁₄ClNO₂ | MW: 215.68 g/mol
- Structure: Amino group in the meta position on the phenyl ring.
- Applications : Used in peptide synthesis and pharmaceutical research.
Derivatives with Modified Backbones
(a) 4-Phenylbutyric Acid
- CAS : 1821-12-1 | Formula : C₁₀H₁₂O₂ | MW : 164.20 g/mol
- Structure: Lacks the amino group on the phenyl ring.
- Applications : Laboratory chemical, histone deacetylase (HDAC) inhibitor, and protein folding agent.
- Key Differences: The absence of the amino group eliminates MAO inhibition activity but enhances use in metabolic disorder research .
(b) Indole-3-butyric Acid
- CAS: 133-32-4 | Formula: C₁₂H₁₃NO₂ | MW: 203.24 g/mol
- Structure : Replaces phenyl with an indole ring.
- Applications : Plant growth hormone used in agriculture.
- Key Differences : The indole moiety enables interaction with plant auxin receptors, diverging from 4-APB’s mammalian targets .
Halogenated and Substituted Analogs
(a) 4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB)
- CAS : 94-82-6 | Formula : C₁₀H₁₀Cl₂O₃ | MW : 249.09 g/mol
- Structure: Phenoxy group with chlorine substituents.
- Applications : Herbicide degraded by soil microbes like Phytophthora megasperma.
- Key Differences : Chlorine atoms enhance herbicidal activity but reduce biocompatibility .
(b) (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride
- CAS: Not specified | Formula: C₁₁H₁₂ClN₃O₂ | MW: 253.68 g/mol
- Structure: Cyano (-CN) substitution on the phenyl ring.
- Applications : Probable intermediate in neuroactive drug synthesis.
- Key Differences: The electron-withdrawing cyano group modifies electronic properties, affecting receptor binding .
Hydrochloride Salts and Prodrugs
(a) (R)-4-Amino-3-phenylbutyric Acid Hydrochloride
- CAS: 3060-41-1 | Formula: C₁₀H₁₄ClNO₂ | MW: 215.68 g/mol
- Structure : Chiral center at the β-carbon.
- Applications : Used in neurological research due to structural similarity to GABA.
- Key Differences : Chirality enhances specificity for GABA receptors compared to 4-APB .
Biological Activity
4-(4-Aminophenyl)butyric acid (4-APB), also known by its CAS number 15118-60-2, is an organic compound with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the fields of neuroprotection and cancer treatment. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with 4-APB.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 15118-60-2
- Purity : ≥95%
4-APB is a derivative of butyric acid and features an amino group attached to a phenyl ring, which contributes to its biological properties.
- Inhibition of Monoamine Oxidase (MAO) :
- Chemical Chaperone Activity :
- Histone Deacetylase (HDAC) Inhibition :
Neuroprotective Effects
4-APB has demonstrated protective effects against neuronal damage in various models:
- Cerebral Ischemic Injury : Studies indicate that 4-APB can protect neurons from ischemic damage by mitigating endoplasmic reticulum (ER) stress and promoting cell survival pathways .
- Neurodegenerative Diseases : Research suggests that 4-APB may be effective in treating conditions like Alzheimer's and Parkinson's diseases by preventing protein aggregation and enhancing neuronal resilience .
Antitumor Activity
Emerging evidence points towards the antitumor properties of 4-APB:
- Cancer Cell Lines : In vitro studies have shown that 4-APB can inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on Neuroprotection :
- Antitumor Efficacy :
Data Summary
Property | Value |
---|---|
Molecular Weight | 179.22 g/mol |
Inhibition of MAO | Yes |
HDAC Inhibition | Yes |
Neuroprotective Effects | Yes |
Antitumor Activity | Yes |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-Aminophenyl)butyric acid, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via catalytic hydrogenation or hydrazine-mediated reduction. For example, a 98% yield was reported using hydrazine hydrate and potassium hydroxide in diethylene glycol at 120°C for 1.5 hours, followed by reflux at 180°C for 2.5 hours . Key variables affecting yield include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) may improve regioselectivity.
- Solvent system : Polar aprotic solvents (e.g., diethylene glycol) enhance intermediate stability.
- Temperature control : Gradual heating avoids decomposition of the nitro precursor. Methodological tip: Monitor reaction progress via TLC or HPLC to optimize stepwise conditions.
Q. How can researchers characterize the purity and structural integrity of this compound?
Essential techniques include:
- NMR spectroscopy : Confirm the presence of the aromatic proton signals (δ 6.5–7.5 ppm) and butyric acid chain (δ 2.3–2.6 ppm for CH₂ groups) .
- Melting point analysis : The pure compound melts at 121–124°C; deviations >2°C indicate impurities .
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and detect byproducts.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in structure-activity relationship (SAR) studies of this compound derivatives?
SAR discrepancies often arise from stereochemical variations or solvent-dependent conformational changes. For example:
- Isotopic labeling : Studies on deuterated or ¹³C-labeled analogs can clarify metabolic pathways and binding interactions .
- Computational modeling : Density Functional Theory (DFT) simulations predict electronic effects of substituents (e.g., electron-withdrawing groups at the phenyl ring reduce bioavailability) .
- Comparative assays : Test derivatives against in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent neuroprotection) models to validate target engagement .
Q. How can researchers address analytical challenges in quantifying this compound in complex biological matrices?
Challenges include low solubility in aqueous buffers and matrix interference. Solutions involve:
- Derivatization : Use methyl ester or hydrazide forms (e.g., MPBH trifluoroacetate salt) to improve chromatographic retention .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges removes lipids/proteins.
- Detection methods : LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity (LOD < 10 ng/mL) .
Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier penetration using radiolabeled tracers (e.g., ³H or ¹⁴C isotopes) .
- Dose-response calibration : Adjust in vitro concentrations to match in vivo tissue exposure levels.
- Negative controls : Include structurally similar but inactive analogs (e.g., 4-Phenylbutyric acid) to validate target specificity .
Q. Data Interpretation and Validation
Q. How should researchers interpret conflicting toxicity data across studies?
Discrepancies may stem from impurity profiles or species-specific metabolism. Mitigation steps:
- Batch analysis : Compare toxicity across synthesized batches using accelerated stability testing (40°C/75% RH for 6 months).
- Species comparison : Cross-validate LD₅₀ values in rodents (e.g., mouse vs. rat) and human cell lines (e.g., HepG2) .
- Impurity profiling : Identify cytotoxic byproducts (e.g., nitro intermediates) via GC-MS .
Q. What methodological frameworks are recommended for studying the neuroprotective mechanisms of this compound?
- Pathway inhibition assays : Use small interfering RNA (siRNA) to silence candidate targets (e.g., glutamate receptors or apoptosis regulators) .
- In vivo imaging : Employ MRI or PET tracers to monitor real-time neurochemical changes in model organisms.
- Biomarker panels : Quantify BDNF, TNF-α, and oxidative stress markers (e.g., glutathione) to correlate efficacy with molecular endpoints .
Properties
IUPAC Name |
4-(4-aminophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLFWNKEWLHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164727 | |
Record name | 4-(p-Aminophenyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15118-60-2 | |
Record name | NSC 27531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15118-60-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(p-Aminophenyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Aminophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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